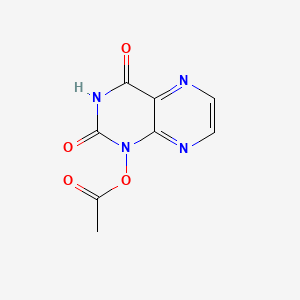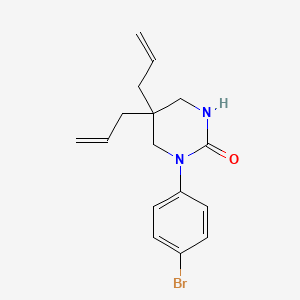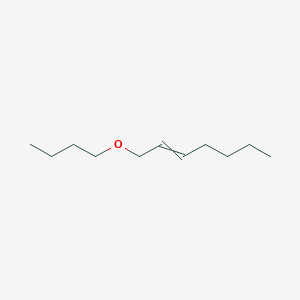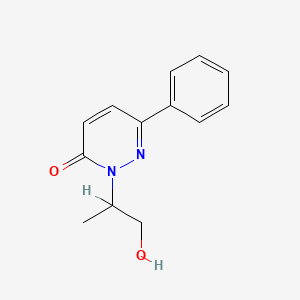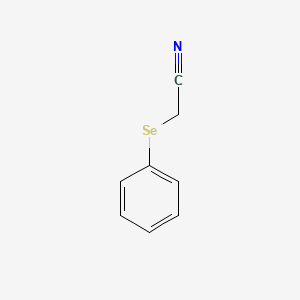
Acetonitrile, (phenylseleno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, (phenylseleno)- is an organoselenium compound characterized by the presence of a phenylseleno group attached to the acetonitrile molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (phenylseleno)- typically involves the reaction of acetonitrile with phenylselenyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CN} + \text{PhSeCl} \rightarrow \text{CH}_3\text{CNSePh} + \text{HCl} ]
In this reaction, acetonitrile (CH₃CN) reacts with phenylselenyl chloride (PhSeCl) to form acetonitrile, (phenylseleno)- (CH₃CNSePh) and hydrochloric acid (HCl) as a byproduct.
Industrial Production Methods
Industrial production of acetonitrile, (phenylseleno)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of high-purity acetonitrile, (phenylseleno)-.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, (phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylseleno group to selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetonitrile, (phenylseleno)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Acetonitrile, (phenylseleno)- is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetonitrile, (phenylseleno)- involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity and inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: The parent compound without the phenylseleno group.
Phenylselenyl Chloride: A reagent used in the synthesis of acetonitrile, (phenylseleno)-.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Uniqueness
Acetonitrile, (phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and biological research.
Propiedades
Número CAS |
33695-47-5 |
|---|---|
Fórmula molecular |
C8H7NSe |
Peso molecular |
196.12 g/mol |
Nombre IUPAC |
2-phenylselanylacetonitrile |
InChI |
InChI=1S/C8H7NSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 |
Clave InChI |
JQHNKMBHJPUBKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


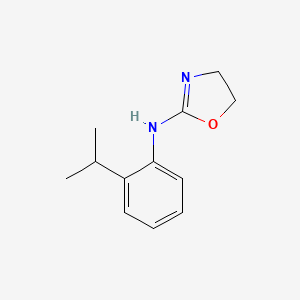
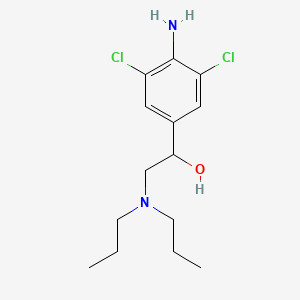
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)


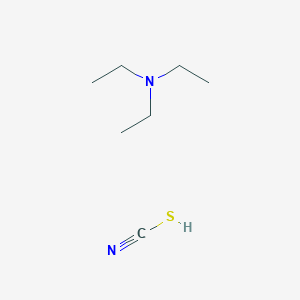

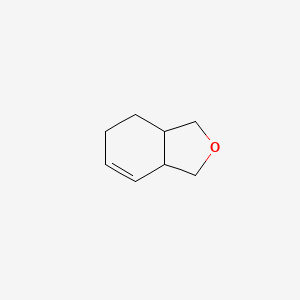
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
